molecular formula C13H25NO2 B2828558 Tert-butyl 3-piperidin-4-ylbutanoate CAS No. 2248276-80-2

Tert-butyl 3-piperidin-4-ylbutanoate

Cat. No.: B2828558
CAS No.: 2248276-80-2
M. Wt: 227.348
InChI Key: XKHMLJOFGPCELL-UHFFFAOYSA-N
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Description

For Research Use Only . Not for human or veterinary diagnostic or therapeutic use. Tert-butyl 3-piperidin-4-ylbutanoate is a synthetic piperidine derivative that serves as a versatile building block and chemical intermediate in medicinal chemistry and drug discovery research. Compounds featuring the piperidine scaffold, such as this, are of significant interest in the development of novel pharmacologically active molecules. Research indicates that similar 4-aminopiperidine and N-alkylpiperidine compounds demonstrate notable biological activity, serving as key structural components in investigational antifungal agents . Furthermore, the piperidine moiety is a common feature in molecules studied as inhibitors of protein targets like the NLRP3 inflammasome, highlighting the potential of such intermediates for developing new anti-inflammatory therapeutics . The tert-butyl ester group in this compound offers a reactive handle for further synthetic modification, making it a valuable precursor for constructing more complex molecules aimed at various biological targets. Researchers utilize this compound under laboratory conditions to explore new chemical spaces and develop potential candidates for addressing areas of high unmet medical need, such as invasive fungal infections and inflammatory disorders.

Properties

IUPAC Name

tert-butyl 3-piperidin-4-ylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-10(11-5-7-14-8-6-11)9-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMLJOFGPCELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-piperidin-4-ylbutanoate typically involves the esterification of 3-piperidin-4-ylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-piperidin-4-ylbutanoate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines or alcohols.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry: Tert-butyl 3-piperidin-4-ylbutanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of ester derivatives on biological systems. It can serve as a model compound to investigate the metabolism and pharmacokinetics of ester-containing drugs.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features can be exploited to develop drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-piperidin-4-ylbutanoate involves its interaction with specific molecular targets and pathways. The ester linkage can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The molecular pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1)
  • Molecular Formula: C₁₇H₂₅NO₄
  • Molecular Weight : 307.4 g/mol
  • Functional Groups : Tert-butyl ester, hydroxymethyl, methoxyphenyl-substituted pyrrolidine.
  • Stability : Stable under recommended storage conditions but lacks data on acid/base reactivity .
b) tert-Butyl Alcohol (t-BuOH)
  • Molecular Formula : C₄H₁₀O
  • Molecular Weight : 74.12 g/mol
  • Functional Groups : Tertiary alcohol.
  • Reactivity :
    • Decomposes with strong acids (e.g., HCl, H₂SO₄) to release flammable isobutylene gas .
    • Reacts violently with oxidizing agents (e.g., peroxides) and alkali metals .
c) tert-Butyl 3-(1-(5-((2-fluorophenyl)ethynyl)furan-2-carbonyl)piperidin-4-yl)benzylcarbamate
  • Structural Features : Combines tert-butyl carbamate with a fluorophenyl-ethynyl furan-piperidine scaffold.
  • Applications : Patented for use in medicinal chemistry, likely targeting central nervous system (CNS) disorders due to piperidine’s bioactivity .

Physicochemical and Reactivity Comparison

Property Tert-butyl 3-piperidin-4-ylbutanoate tert-Butyl Pyrrolidine Derivative tert-Butyl Alcohol
Molecular Weight ~269.4 (estimated) 307.4 74.12
Functional Groups Ester, piperidine Ester, hydroxymethyl, methoxyphenyl Alcohol
Acid Sensitivity Likely acid-labile (ester cleavage) No data Decomposes to isobutylene
Flammability Low (ester group stabilizes) No data High (LEL 1.7%)
Bioactivity Potential Moderate (piperidine-based) High (stereochemical diversity) Low (solvent use)

Q & A

Q. What are the common synthetic routes and reagents for preparing tert-butyl 3-piperidin-4-ylbutanoate?

The synthesis typically involves multi-step reactions, including protection/deprotection strategies for the piperidine ring and esterification. Common reagents include tert-butyl carbamate derivatives, nucleophiles (e.g., sodium azide), and catalysts for coupling reactions. Controlled temperatures (e.g., 0–25°C) and inert atmospheres (argon/nitrogen) are critical to minimize side reactions like oxidation or hydrolysis . Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the piperidine ring and ester group. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups like carbonyl (C=O) stretches .

Q. What safety protocols are critical when handling this compound?

Although not classified as hazardous, standard precautions include using personal protective equipment (PPE), working in a fume hood, and avoiding skin/eye contact. Spills should be managed with inert absorbents, and waste disposed via approved chemical protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Systematic Design of Experiments (DoE) approaches, such as varying temperature, solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry, can identify optimal conditions. For example, using anhydrous solvents and slow reagent addition minimizes undesired dimerization. Kinetic studies via in-situ IR or Raman spectroscopy help monitor intermediate formation .

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data?

Density Functional Theory (DFT) calculations can model steric and electronic effects of the tert-butyl group on reaction pathways. Discrepancies in regioselectivity or activation energy may arise from solvent effects or transition-state stabilization not accounted for in simulations. Experimental validation via isotopic labeling or competitive reaction studies is advised .

Q. How is the compound’s binding affinity to biological targets assessed experimentally?

Radiolabeled ligand displacement assays (e.g., using ³H or ¹²⁵I isotopes) quantify affinity for receptors like GPCRs. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provides kinetic data (Kon/Koff) and thermodynamic parameters (ΔG, ΔH). For enzyme targets, fluorogenic substrates or stopped-flow kinetics measure inhibition constants (Ki) .

Q. What in vitro models are suitable for studying metabolic stability?

Liver microsomal assays (human or rodent) evaluate Phase I metabolism (CYP450-mediated oxidation). Hepatocyte incubations assess both Phase I and II pathways. LC-MS/MS identifies metabolites, while structure-activity relationships (SAR) guide modifications to enhance stability, such as fluorination of the piperidine ring .

Q. How do structural modifications (e.g., piperidine substituents) alter pharmacological properties?

Comparative studies with analogs (e.g., tert-butyl 4-benzyl-4-hydroxypiperidine-1-carboxylate) reveal trends in lipophilicity (logP), solubility, and membrane permeability. Introducing electron-withdrawing groups (e.g., fluorine) can enhance metabolic stability, while bulky substituents may improve target selectivity .

Q. What spectroscopic methods elucidate enzyme-compound interactions?

X-ray crystallography or Cryo-EM provides atomic-resolution structures of the compound bound to enzymes. Fluorescence Resonance Energy Transfer (FRET) assays monitor conformational changes in real time. Circular Dichroism (CD) spectroscopy detects secondary structural perturbations in proteins upon binding .

Q. How can researchers design scalable synthetic routes without compromising stereochemical integrity?

Continuous-flow reactors enhance reproducibility for temperature-sensitive steps (e.g., carbamate formation). Chiral HPLC or enzymatic resolution ensures enantiomeric purity. Process Analytical Technology (PAT) tools like inline NMR automate quality control during scale-up .

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